N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide
Overview
Description
N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, commonly known as CPP or CPPene, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the growth of cancer cells. CPPene is a member of the benzodiazepine family of compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new cancer treatments.
Mechanism of Action
The mechanism of action of CPPene is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. CPPene has been shown to bind to the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, CPPene prevents the synthesis of DNA and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
CPPene has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. CPPene has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using CPPene in lab experiments is its selectivity for cancer cells, which allows researchers to study the effects of the compound on cancer cells without affecting healthy cells. However, one limitation of using CPPene is that it can be difficult to synthesize and purify, which can make it challenging to obtain sufficient quantities for research purposes.
Future Directions
There are a number of future directions for research on CPPene, including the development of new methods for synthesizing and purifying the compound, the investigation of its mechanism of action, and the development of new cancer treatments based on its selective inhibition of cancer cell growth. Other potential areas of research include the use of CPPene in the treatment of inflammatory diseases and the investigation of its potential as a diagnostic tool for cancer.
Scientific Research Applications
CPPene has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that CPPene selectively inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, while leaving healthy cells unaffected. This selectivity makes CPPene a promising candidate for the development of new cancer treatments with fewer side effects than traditional chemotherapy.
Properties
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-2-3-7-21(27)24-19-10-8-17(9-11-19)22(28)26-14-12-25(13-15-26)20-6-4-5-18(23)16-20/h4-6,8-11,16H,2-3,7,12-15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWUOLHYPEIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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